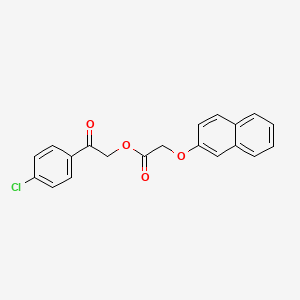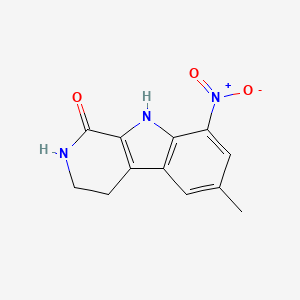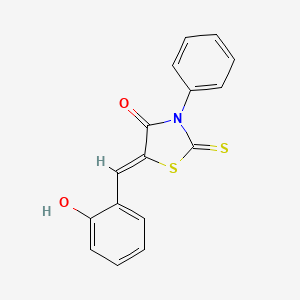![molecular formula C23H19N5O3 B11705791 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11705791.png)
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide is a complex organic compound that features a unique structure combining an indole ring with an anilinocarbonyl hydrazono group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Anilinocarbonyl Group: The anilinocarbonyl group can be introduced via a reaction between the indole derivative and an anilinocarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrazono Group: The hydrazono group is formed by reacting the intermediate product with hydrazine hydrate under reflux conditions.
Final Coupling: The final coupling step involves the reaction of the intermediate with N-phenylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the hydrazono group, converting it to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the anilinocarbonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Amino derivatives of the hydrazono group.
Substitution Products: Substituted derivatives at the anilinocarbonyl group.
Applications De Recherche Scientifique
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{(3Z)-3-[(Anilinocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide derivatives: Compounds with similar structures but different substituents on the indole ring or anilinocarbonyl group.
Indole derivatives: Compounds containing the indole ring but lacking the anilinocarbonyl hydrazono group.
Hydrazono compounds: Compounds containing the hydrazono group but with different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of the indole ring with the anilinocarbonyl hydrazono group, providing a distinct set of chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C23H19N5O3 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
2-[2-hydroxy-3-(phenylcarbamoyldiazenyl)indol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H19N5O3/c29-20(24-16-9-3-1-4-10-16)15-28-19-14-8-7-13-18(19)21(22(28)30)26-27-23(31)25-17-11-5-2-6-12-17/h1-14,30H,15H2,(H,24,29)(H,25,31) |
Clé InChI |
BSVGSYOJWTZPAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705712.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)


![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)

![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
![N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B11705775.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11705778.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11705785.png)
![N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B11705792.png)

![Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705798.png)
